![molecular formula C13H8BrClN2OS2 B2590702 (E)-N-(6-溴-3-甲基苯并[d]噻唑-2(3H)-亚基)-5-氯噻吩-2-甲酰胺 CAS No. 325987-09-5](/img/structure/B2590702.png)
(E)-N-(6-溴-3-甲基苯并[d]噻唑-2(3H)-亚基)-5-氯噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H8BrClN2OS2 and its molecular weight is 387.69. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
总之,该化合物在不同的科学领域都具有潜力,从害虫管理到潜在的治疗应用。 研究人员正在继续探索其多方面的特性,为农业、医药等领域开辟创新解决方案 . 如果您需要更多详细信息或其他应用,请随时提出! 😊
作用机制
Target of Action
Similar compounds have been evaluated for their in vitro cytotoxic activity against human cancer cell lines such as mcf-7 and hela .
Mode of Action
It is known that similar compounds exhibit cytotoxicity, suggesting they may interact with cellular targets to inhibit cell growth or induce cell death .
Biochemical Pathways
Given its cytotoxic activity, it is likely that this compound affects pathways related to cell growth and survival .
Result of Action
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide and similar compounds have shown good cytotoxicity against tested cell lines . This suggests that the compound’s action results in the inhibition of cell growth or induction of cell death .
生化分析
Biochemical Properties
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit cytotoxic activity against human cancer cell lines such as MCF-7 and HeLa . The compound’s interaction with these cell lines suggests that it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its cytotoxic effects.
Cellular Effects
The effects of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation . Additionally, its antibacterial properties suggest that it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in bacteria.
Molecular Mechanism
The molecular mechanism of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cytotoxic effects are likely due to its ability to bind to and inhibit key enzymes involved in cell cycle regulation and apoptosis . This inhibition leads to the activation of apoptotic pathways, resulting in cell death. Furthermore, the compound’s antibacterial activity may be attributed to its ability to inhibit bacterial enzymes essential for cell wall synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained cytotoxic and antibacterial effects, although the extent of these effects may vary.
Dosage Effects in Animal Models
The effects of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant cytotoxic and antibacterial activities without causing adverse effects . At higher doses, toxic effects such as organ damage and systemic toxicity may be observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in key metabolic pathways . These changes may contribute to its cytotoxic and antibacterial activities by disrupting essential metabolic processes in cells.
Transport and Distribution
The transport and distribution of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues may also influence its therapeutic effects, as localized accumulation in target tissues can enhance its efficacy.
Subcellular Localization
The subcellular localization of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within subcellular structures such as the nucleus or mitochondria can influence its interactions with biomolecules and its overall therapeutic effects.
属性
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2OS2/c1-17-8-3-2-7(14)6-10(8)20-13(17)16-12(18)9-4-5-11(15)19-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIUWSMNVHMPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
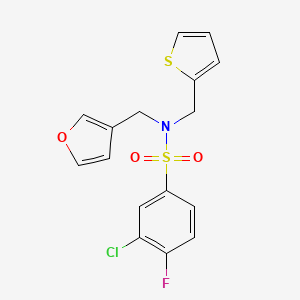
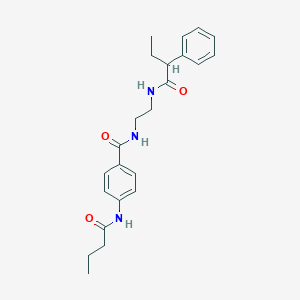
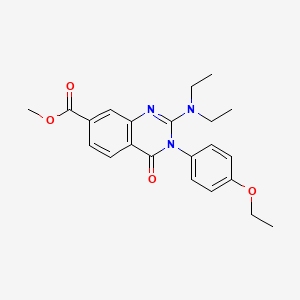
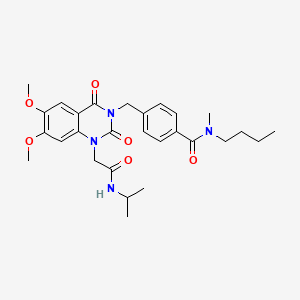
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2590628.png)
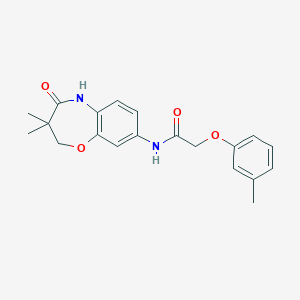
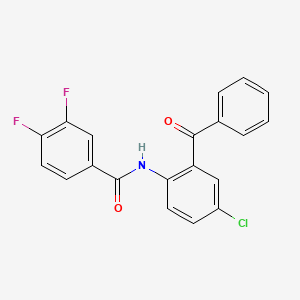
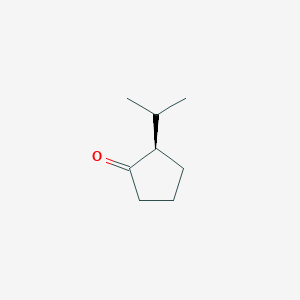
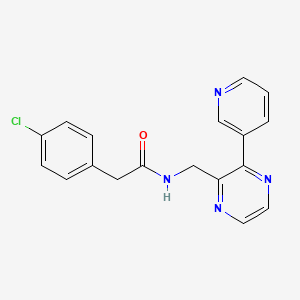
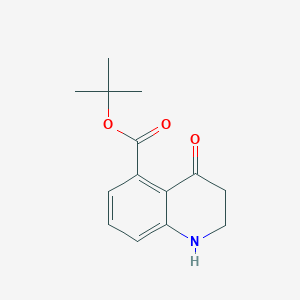
![N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2590639.png)
![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2590640.png)
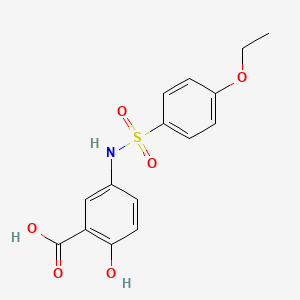
![tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2590642.png)
